2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
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Description
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one, also known as CPP-115, is a novel and potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound was first synthesized in 2008 and has since been studied extensively for its potential use in treating a variety of neurological disorders.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed general routes for the synthesis of novel classes of pyridazin-3-one derivatives. These synthetic pathways involve reactions between specific propanals and active methylene compounds, resulting in compounds with potentially valuable chemical properties for further research and application in creating fused azines and other complex molecules (Ibrahim & Behbehani, 2014). Another study outlines the efficient synthesis of morpholine derivatives, showcasing a strategy pivotal for creating potent antimicrobials (Kumar, Sadashiva, & Rangappa, 2007).
Potential Anticancer Agents
The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has been explored for their significant antitumor activity. These compounds act as mitotic inhibitors, demonstrating the potential for cancer treatment research (Temple, Rose, Comber, & Rener, 1987).
Cardiotonic Agents
Research into 6-benzoxazinylpyridazin-3-ones has shown these compounds to be potent inhibitors of cardiac phosphodiesterase (PDE) fraction III, suggesting their utility as long-acting, orally active inotropic vasodilator agents for managing congestive heart failure (Combs et al., 1990).
Novel Synthetic Approaches and Biological Activity
A study on the synthesis of indolylpyridazinone derivatives highlighted novel reactions leading to compounds with expected antibacterial activity, underscoring the potential for developing new antimicrobial agents (Abubshait, 2007). Additionally, the enantioselective synthesis of various alkaloids from phenylglycinol-derived lactams illustrates the versatility of this compound class in synthesizing biologically active molecules (Amat et al., 2003).
properties
IUPAC Name |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13-6-7-16(20)19(17-13)12-14-8-10-18(11-9-14)15-4-2-3-5-15/h6-7,14-15H,2-5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZVWAHCCZDZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one |
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